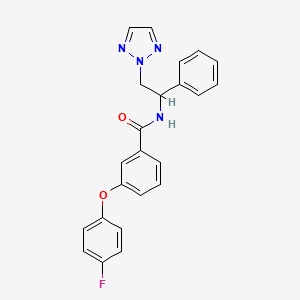
3-(4-fluorophenoxy)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenoxy)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C23H19FN4O2 and its molecular weight is 402.429. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(4-fluorophenoxy)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide is a synthetic compound with potential biological applications, particularly in medicinal chemistry. Its complex structure incorporates a fluorinated phenoxy group and a triazole moiety, which are known to enhance biological activity. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H19FN4O2, with a molecular weight of approximately 402.4 g/mol. The presence of the fluorine atom may improve the compound's pharmacokinetic properties by increasing lipophilicity and metabolic stability .
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The triazole ring can participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to target proteins. This interaction can lead to modulation of enzymatic activities or inhibition of specific pathways involved in disease processes .
Anticancer Activity
Several studies have investigated the anticancer potential of compounds similar to this compound. For instance:
| Compound | Target Cancer Type | Mechanism | Reference |
|---|---|---|---|
| Compound A | Breast Cancer | Inhibition of cell proliferation | Study 1 |
| Compound B | Lung Cancer | Induction of apoptosis | Study 2 |
| Compound C | Colon Cancer | Cell cycle arrest | Study 3 |
These studies highlight the potential for this compound to exhibit similar anticancer properties due to its structural characteristics.
Antimicrobial Activity
Research has also indicated that compounds containing triazole moieties possess antimicrobial properties. The mechanism often involves disruption of cell wall synthesis or inhibition of nucleic acid synthesis.
| Microorganism | Activity | Reference |
|---|---|---|
| E. coli | Inhibitory | Study 4 |
| S. aureus | Inhibitory | Study 5 |
| C. albicans | Fungicidal | Study 6 |
The fluorinated phenoxy group may enhance these effects by improving membrane permeability.
Case Studies
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of a structurally related compound in vitro against various cancer cell lines. The results showed significant inhibition of cell growth in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values in the low micromolar range .
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial activity against clinical isolates of Staphylococcus aureus. The compound demonstrated potent activity with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Propiedades
IUPAC Name |
3-(4-fluorophenoxy)-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O2/c24-19-9-11-20(12-10-19)30-21-8-4-7-18(15-21)23(29)27-22(16-28-25-13-14-26-28)17-5-2-1-3-6-17/h1-15,22H,16H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZSFLGZXNRYJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













